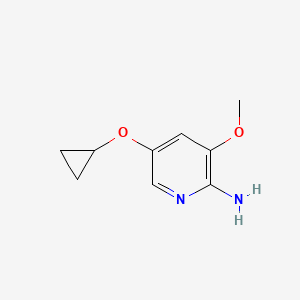
5-Cyclopropoxy-N,3-dimethylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-N,3-dimethylpicolinamide is an organic compound with the molecular formula C11H14N2O2 and a molecular weight of 206.244 g/mol It is a derivative of picolinamide, featuring a cyclopropoxy group and two methyl groups attached to the nitrogen and carbon atoms of the picolinamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N,3-dimethylpicolinamide typically involves the following steps:
Formation of the Picolinamide Core: The initial step involves the preparation of the picolinamide core by reacting 2-chloropyridine with an appropriate amine under basic conditions.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced through a nucleophilic substitution reaction. This involves reacting the picolinamide core with cyclopropyl alcohol in the presence of a base such as sodium hydride.
Methylation: The final step involves the methylation of the nitrogen and carbon atoms.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This involves:
Optimizing Reaction Conditions: Temperature, pressure, and solvent choice are carefully controlled to maximize the efficiency of each reaction step.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-N,3-dimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Cyclopropyl alcohol in the presence of sodium hydride.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amides and alcohols.
Substitution: Formation of substituted picolinamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-N,3-dimethylpicolinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-N,3-dimethylpicolinamide involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Cyclopropoxy-N,N-dimethylpicolinamide
- 5-Cyclopropoxy-3-isopropoxy-N,N-dimethylpicolinamide
- 3-Cyclopropoxy-6-isopropoxy-N,N-dimethylpicolinamide
Uniqueness
5-Cyclopropoxy-N,3-dimethylpicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
5-cyclopropyloxy-N,3-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c1-7-5-9(15-8-3-4-8)6-13-10(7)11(14)12-2/h5-6,8H,3-4H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
YPLXFEFWTNZMKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1C(=O)NC)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl rel-(3aR,5R,6aS)-5-(benzylamino)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14830442.png)










